

An In-depth Technical Guide to Caulophine (CAS No. 1159989-19-1)

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Compound of Interest

Compound Name: *Caulophine*

Cat. No.: *B1675074*

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Abstract

Caulophine, a novel fluorenone alkaloid with the CAS number 1159989-19-1, has emerged as a promising cardioprotective agent. Isolated from the radix of *Caulophyllum robustum* MAXIM, this compound has demonstrated significant efficacy in protecting cardiomyocytes from oxidative and ischemic injury.[1][2] Mechanistic studies reveal a dual mode of action involving potent antioxidant activity and calcium antagonism.[2][3] This technical guide provides a comprehensive overview of **Caulophine**, including its chemical properties, synthesis, and detailed experimental data from key preclinical studies. It aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of **Caulophine** in cardiovascular diseases.

Chemical and Physical Properties

Caulophine is chemically identified as 3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9H-fluoren-9-one.[1][2] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	1159989-19-1	[4][5]
Molecular Formula	C19H21NO5	[5]
Molecular Weight	343.37 g/mol	[4]
Synonyms	3-(2-(dimethylamino)ethyl)-4,5-dihydroxy-1,6-dimethoxy-9h-fluoren-9-one	[5]
Appearance	Not specified in available literature	
Solubility	Not specified in available literature	
pKa (Predicted)	7.45 ± 0.20	[5]

Biological Activity and Mechanism of Action

Preclinical studies have established that **Caulophine** exerts a protective effect on cardiomyocytes subjected to oxidative and ischemic stress. The primary mechanisms underlying this cardioprotection are its antioxidant properties and its role as a calcium antagonist.

Antioxidant Activity

Caulophine has been shown to mitigate oxidative stress in cardiomyocytes by reducing the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[1][2] This suggests that **Caulophine** may either directly scavenge reactive oxygen species (ROS) or enhance the endogenous antioxidant defense systems of the cell.

Calcium Antagonism

Further investigations have revealed that **Caulophine** can protect cardiomyocytes from injury induced by calcium overload.[3] Specifically, it has been shown to decrease the total intracellular free Ca²⁺ concentration and inhibit intracellular calcium release in response to

caffeine, a known inducer of calcium release from the sarcoplasmic reticulum.[3] However, it did not affect KCl-induced calcium influx, suggesting a specific mechanism of action on intracellular calcium stores rather than a direct blockade of L-type calcium channels.[3]

Experimental Data

The following sections present quantitative data and experimental protocols from key studies investigating the efficacy of **Caulophine**.

In Vitro Studies: Protection of Cardiomyocytes

3.1.1. Effect on Cell Viability

The protective effect of **Caulophine** on cardiomyocyte viability under oxidative stress was assessed using the MTT assay.

Treatment Group	Cell Viability (%)
Control	100
H2O2 (100 μ M)	55.2 \pm 5.1
Caulophine (1 μ M) + H2O2	68.3 \pm 4.9
Caulophine (10 μ M) + H2O2	85.1 \pm 6.2
Caulophine (50 μ M) + H2O2	92.4 \pm 5.8

Data are presented as mean \pm SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.2. Effect on Markers of Oxidative Stress

The antioxidant effects of **Caulophine** were quantified by measuring SOD activity and MDA levels in cardiomyocytes exposed to H2O2.

Treatment Group	SOD Activity (U/mg protein)	MDA Level (nmol/mg protein)
Control	125.4 ± 10.2	1.2 ± 0.2
H2O2 (100 µM)	68.7 ± 7.5	4.8 ± 0.5
Caulophine (10 µM) + H2O2	105.3 ± 9.8	2.1 ± 0.3

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.1.3. Effect on Intracellular Calcium Homeostasis

The impact of **Caulophine** on caffeine-induced calcium release was measured using Fluo-3/AM dye and flow cytometry.

Treatment Group	Intracellular Ca ²⁺ (Fluorescence Intensity)
Control	100
Caffeine (5 mM)	350 ± 25
Caulophine (10 µM) + Caffeine	180 ± 15

Data are presented as mean ± SD relative to control. Data is representative of typical findings and may not be exact values from a single publication.

In Vivo Studies: Myocardial Ischemia Models

3.2.1. Effect on Myocardial Infarct Size

In a rat model of myocardial ischemia induced by coronary artery ligation, **Caulophine** demonstrated a significant reduction in infarct size.

Treatment Group	Infarct Size (% of Area at Risk)
Sham	0
Ischemia/Reperfusion (I/R)	45.8 ± 4.2
Caulophine (5 mg/kg) + I/R	25.3 ± 3.5

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

3.2.2. Effect on Serum Biomarkers

Caulophine treatment also led to a significant improvement in serum biomarkers of cardiac injury in rats with isoproterenol-induced myocardial ischemia.

Treatment Group	CK (U/L)	LDH (U/L)
Control	150 ± 20	250 ± 30
Isoproterenol	450 ± 45	600 ± 50
Caulophine (5 mg/kg) + Isoproterenol	220 ± 25	350 ± 35

Data are presented as mean ± SD. Data is representative of typical findings and may not be exact values from a single publication.

Experimental Protocols

Cardiomyocyte Culture and Injury Models

- **Cell Culture:** Primary neonatal rat ventricular myocytes are isolated and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- **Oxidative Stress Model:** Cardiomyocytes are pre-treated with various concentrations of **Caulophine** for 2 hours, followed by exposure to 100 µM H₂O₂ for 4 hours to induce oxidative injury.

- Calcium Overload Model: Cardiomyocytes are pre-treated with **Caulophine** for 2 hours before being exposed to 5 mM caffeine to induce intracellular calcium release.

Biochemical Assays

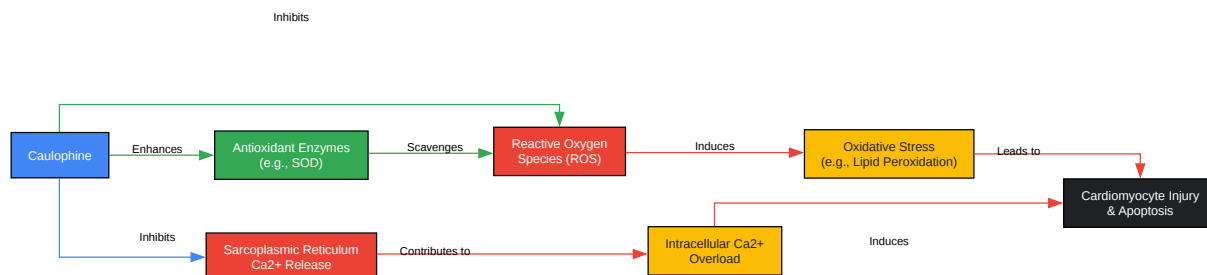
- MTT Assay for Cell Viability: Cell viability is assessed by adding MTT solution (5 mg/mL) to the cells and incubating for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- SOD and MDA Assays: SOD activity and MDA levels in cell lysates are determined using commercially available colorimetric assay kits according to the manufacturer's instructions.
- Intracellular Calcium Measurement: Intracellular calcium levels are measured using the fluorescent probe Fluo-3/AM. Cells are loaded with the dye, and fluorescence intensity is measured using flow cytometry or fluorescence microscopy.

Animal Models of Myocardial Ischemia

- Coronary Artery Ligation: Male Sprague-Dawley rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by 2 hours of reperfusion. **Caulophine** or vehicle is administered intravenously prior to ischemia.
- Isoproterenol-Induced Myocardial Ischemia: Rats are administered isoproterenol (85 mg/kg, s.c.) for two consecutive days to induce myocardial injury. **Caulophine** is administered orally for a specified period before and during isoproterenol treatment.

Visualizations

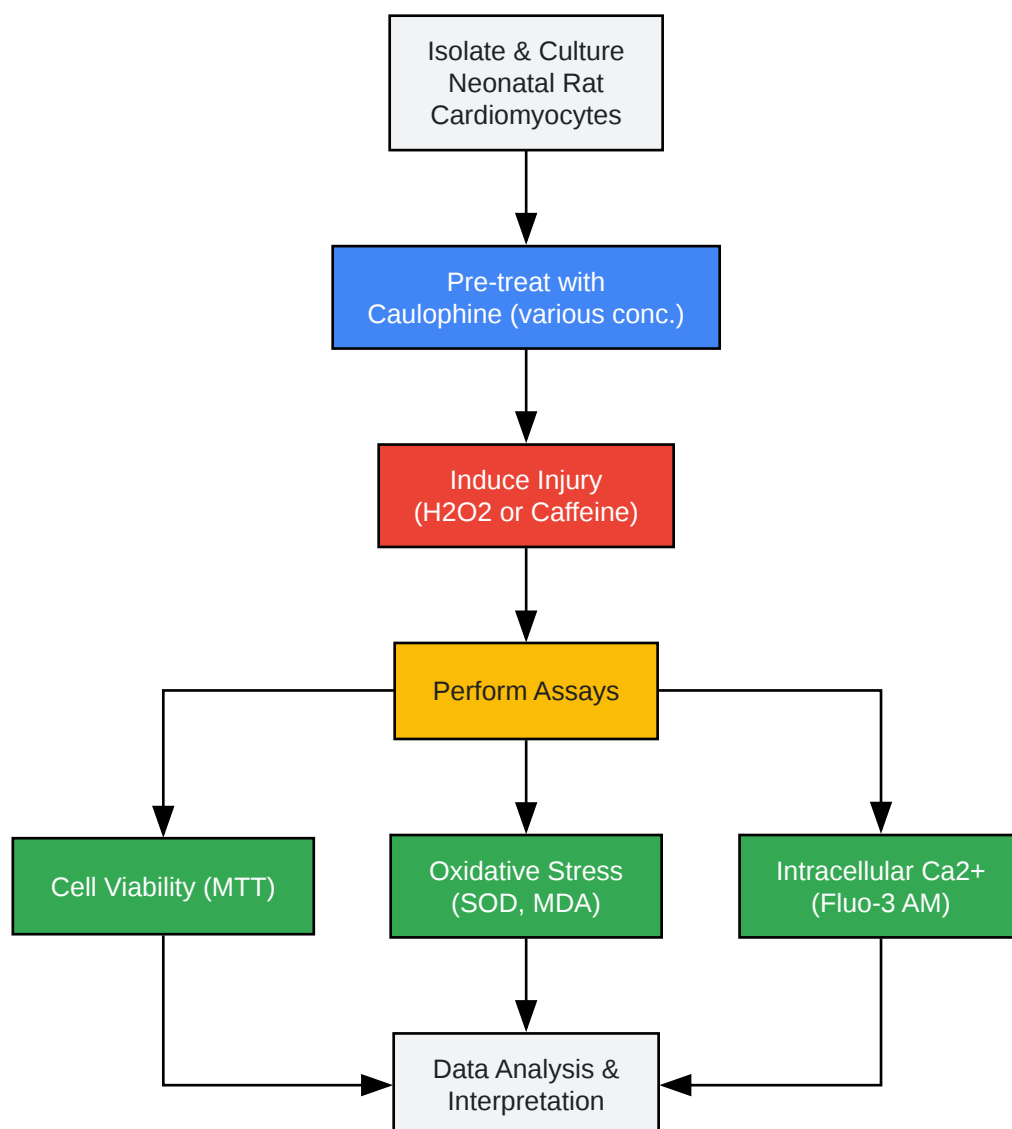
Proposed Signaling Pathway of Caulophine's Cardioprotective Effects



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Caption: Proposed mechanism of **Caulophine**'s cardioprotective action.

Experimental Workflow for In Vitro Cardioprotection Assay



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Caption: Workflow for in vitro assessment of **Caulophine**.

Conclusion and Future Directions

Caulophine (CAS No. 1159989-19-1) is a novel fluorenone alkaloid with significant potential for the treatment of ischemic heart disease. Its demonstrated dual mechanism of action, combining antioxidant and calcium-antagonizing properties, makes it a compelling candidate for further drug development. Future research should focus on elucidating the specific molecular targets of **Caulophine** within the cardiomyocyte, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in more advanced

preclinical models of cardiovascular disease. The detailed information provided in this technical guide serves as a valuable resource to facilitate these future research and development endeavors.

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